3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring fused with a pyridine ring through a propenone linkage.
Preparation Methods
The synthesis of 3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone typically involves the condensation of 3-pyridinecarboxaldehyde with 3,4-methylenedioxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
the synthetic route mentioned above can be scaled up for larger-scale production if needed .
Chemical Reactions Analysis
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new anticancer agents.
Materials Science:
Biological Research: Researchers have investigated the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . It likely exerts its effects by modulating the activity of key proteins involved in cell proliferation and survival, such as tubulin and microtubules .
Comparison with Similar Compounds
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone can be compared with other similar compounds, such as:
1-Benzo(1,3)dioxol-5-YL-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and have shown significant anticancer activity.
Benzo[d][1,3]dioxole derivatives: These compounds share the benzodioxole core structure and have been studied for various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-13(12-2-1-7-16-9-12)5-3-11-4-6-14-15(8-11)19-10-18-14/h1-9H,10H2/b5-3+ |
InChI Key |
SWCPAKKAUGIZQP-HWKANZROSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.